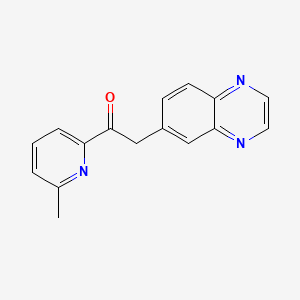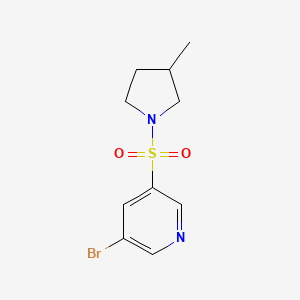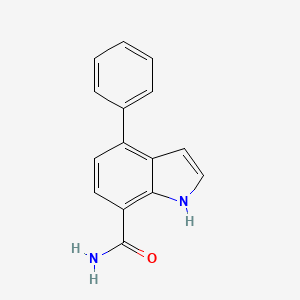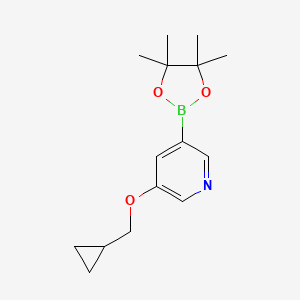
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound is known for its unique structure, which makes it a versatile material in scientific research, particularly in drug discovery and material science.
Mechanism of Action
Mode of Action
Oxadiazoles, the core structure of this compound, are known to interact with various biological targets and exhibit diverse biological activities .
Biochemical Pathways
Oxadiazoles have been reported to have potential inhibitory effects on various enzymes and receptors, which could affect multiple biochemical pathways .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be studied .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine. Specific studies on these aspects are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the cyclization of O-acylamidoximes. One common method is the one-pot synthesis, which entails the preparation of O-acylamidoximes followed by their cyclization using N,N′-dimethylacetamide as a solvent . Another method involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide, followed by refluxing in ethanol/water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the ethanamine side chain.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate for oxidation , reducing agents for reduction reactions, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can introduce various functional groups into the oxadiazole ring.
Scientific Research Applications
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is incorporated into drug discovery programs, particularly for developing new therapeutic agents.
Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Oxolamine: A cough suppressant containing the 1,2,4-oxadiazole ring.
Prenoxdiazine: Another cough suppressant with a similar structure.
Butalamine: A vasodilator containing the oxadiazole ring.
Fasiplon: A nonbenzodiazepine anxiolytic drug.
Pleconaril: An antiviral drug.
Ataluren: Used for treating Duchenne muscular dystrophy.
Proxazole: Used for functional gastrointestinal disorders.
Uniqueness
What sets 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine apart from these similar compounds is its specific cyclopentyl substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-6-5-8-11-9(13-12-8)7-3-1-2-4-7/h7H,1-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEBAQBCSWGMAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B572527.png)
![6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572529.png)
![Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B572530.png)

![1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one](/img/structure/B572534.png)


![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)
![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)


![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)
